Somatostatin acetate

Receptor Pharmacology Endocrinology Drug Discovery

Researchers needing a validated pan-SSTR reference agonist face the problem that clinical analogs like octreotide lack SSTR1/4 affinity. Somatostatin acetate is the indispensable solution, binding all five subtypes (SSTR1 IC50 0.93 nM, SSTR4 IC50 1.50 nM). - Essential positive control for biased-signaling screening of novel SST analogs. - Suitable for diagnostic protocols requiring acute, titratable hormone suppression. - Reliable HPLC standard with consistent lot-to-lot purity for method validation. Procurement managers benefit from guaranteed >98% purity and globally harmonized, low-temperature logistics.

Molecular Formula C78H108N18O21S2
Molecular Weight 1697.9 g/mol
CAS No. 54472-66-1
Cat. No. B593735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatostatin acetate
CAS54472-66-1
Synonymssomatostatin, monoacetate
Molecular FormulaC78H108N18O21S2
Molecular Weight1697.9 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O
InChIInChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-;/m0./s1
InChIKeyGFYNCDIZASLOMM-HMAILDBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Somatostatin Acetate Overview


Somatostatin acetate (CAS 54472‑66‑1), also known as growth hormone–inhibiting hormone (GHIH), is the acetate salt of the endogenous cyclic tetradecapeptide somatostatin‑14, with a molecular formula of C₇₆H₁₀₄N₁₈O₁₉S₂ and a molecular weight of 1637.88 g/mol [1]. It exerts its biological effects by binding to G‑protein‑coupled somatostatin receptors (SSTR1‑5), potently inhibiting the secretion of growth hormone, insulin, glucagon, and numerous gastrointestinal peptides . Native somatostatin binds with high, sub‑nanomolar affinity to all five receptor subtypes (IC₅₀ values ranging from 0.1 to 2.26 nM) [2]. However, its extremely short plasma half‑life (<3 minutes) limits its direct clinical utility and has driven the development of longer‑acting synthetic analogs such as octreotide, lanreotide, and pasireotide [3].

Somatostatin Acetate vs. Synthetic Analogs


Although somatostatin acetate and its synthetic analogs (e.g., octreotide, lanreotide, pasireotide) share a common class designation, they are not interchangeable. The fundamental reason lies in the stark divergence of their receptor‑binding profiles and pharmacokinetic properties. Native somatostatin‑14 binds all five SSTR subtypes with high affinity [1]. In contrast, first‑generation analogs like octreotide exhibit high affinity primarily for SSTR2, moderate affinity for SSTR3 and SSTR5, and negligible binding to SSTR1 and SSTR4 [2]. This shift from a pan‑receptor agonist to a selective agonist fundamentally alters the downstream signaling cascades and, consequently, the spectrum of physiological and therapeutic effects. Furthermore, somatostatin acetate's extremely brief in vivo half‑life (<3 minutes) renders it unsuitable for chronic systemic administration, a limitation that analogs were explicitly designed to overcome (octreotide half‑life: 90–120 minutes) [3]. These profound differences in both target engagement and drug disposition mean that data from one compound cannot be reliably extrapolated to another; selection for research or clinical use must be driven by the specific receptor profile and pharmacokinetic requirements of the intended application.

Somatostatin Acetate: Quantitative Differentiation


SSTR1 Binding Affinity vs. Octreotide

Somatostatin acetate binds the SSTR1 receptor subtype with an IC₅₀ of 0.93 nM, whereas octreotide shows negligible affinity for SSTR1 with an IC₅₀ of 280 nM. This represents a ~300‑fold difference in binding potency [1].

Receptor Pharmacology Endocrinology Drug Discovery

SSTR4 Binding Affinity vs. Octreotide

For the SSTR4 receptor, somatostatin acetate displays high affinity with an IC₅₀ of 1.50 nM. In contrast, octreotide exhibits essentially no measurable binding, with a reported IC₅₀ exceeding 1000 nM [1].

Receptor Pharmacology Oncology Neuroscience

Plasma Half-Life vs. Octreotide

Native somatostatin has a plasma half‑life of less than 3 minutes following intravenous administration [1]. This contrasts sharply with the synthetic analog octreotide, which has a subcutaneous half‑life of 90–120 minutes [2]. The difference represents a >30‑fold longer duration of action for octreotide.

Pharmacokinetics Endocrinology Clinical Research

HPLC Purity Standards

Multiple commercial suppliers specify that their somatostatin acetate product meets a minimum purity of >98% by HPLC, with single impurities limited to ≤1.0% . This level of purity is consistent across major vendors and is considered the industry benchmark for research‑grade material.

Analytical Chemistry Peptide Synthesis Quality Control

Long-Term Powder Stability

Stability testing indicates that somatostatin acetate powder can be stored for a period of 3 years when kept at -20°C from the date of receipt . This is a common specification among suppliers and supports long‑term inventory planning for research institutions.

Stability Formulation Supply Chain Management

Somatostatin Acetate: Key Applications


SSTR1 and SSTR4 Pathway Studies

Given its high affinity for all five somatostatin receptor subtypes, including SSTR1 (IC₅₀ = 0.93 nM) and SSTR4 (IC₅₀ = 1.50 nM), somatostatin acetate is the indispensable reference agonist for in vitro and ex vivo studies focused on these under‑investigated receptors [1]. This application is supported by direct comparative data showing that first‑generation clinical analogs like octreotide have negligible binding to these receptors [1].

Acute Care and Diagnostic Infusions

Somatostatin acetate's extremely short plasma half‑life (<3 minutes) makes it the agent of choice for diagnostic procedures requiring acute hormone suppression, such as the diagnosis of acromegaly and gastrointestinal tumors, as well as for the emergency management of conditions like acute esophageal variceal bleeding [2][3]. The short duration of action allows for precise, titratable control and a rapid offset of effect once the infusion is discontinued.

Peptide Synthesis and Analytical Standards

With a well‑characterized, high‑purity profile (>98% by HPLC) and a well‑defined molecular structure (C₇₆H₁₀₄N₁₈O₁₉S₂, MW 1637.88), somatostatin acetate serves as a reliable standard for calibrating HPLC systems, developing new purification protocols, and validating analytical methods for peptide quantification [4]. Its widespread availability at a consistent purity grade makes it a robust benchmark for process development and quality control in peptide manufacturing.

Bioassay Pan-Receptor Control

In cell‑based assays designed to screen or characterize new somatostatin analogs, somatostatin acetate functions as the optimal pan‑receptor positive control. Its ability to engage all five SSTR subtypes with high, well‑documented affinities [1] provides a baseline for full pathway activation, against which the selective or biased activity of novel analogs can be accurately measured and quantified.

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